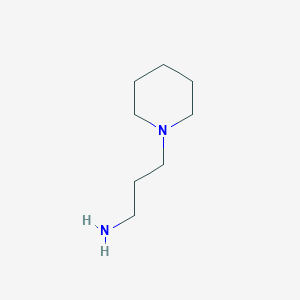

3-(Piperidin-1-yl)propan-1-amine

Overview

Description

3-(Piperidin-1-yl)propan-1-amine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminopropyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its basic properties and is used in various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

3-(Piperidin-1-yl)propan-1-amine is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects

Biochemical Pathways

Piperidine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

It is reported to have high gastrointestinal absorption and a lipophilicity (log po/w) of 209, suggesting potential for good bioavailability .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with 3-chloropropylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Piperidine+3-Chloropropylamine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(Piperidin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- 1-(3-Aminopropyl)piperidine

- 3-(1-Piperidinyl)propylamine

- N-Aminopropylpiperidine

Comparison: 3-(Piperidin-1-yl)propan-1-amine is unique due to its specific structure, which combines the piperidine ring with an aminopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, influencing its suitability for specific research and industrial purposes.

Biological Activity

3-(Piperidin-1-yl)propan-1-amine, also known as N-(3-aminopropyl)piperidine, is a chemical compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring attached to a propanamine chain, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of approximately 142.24 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and drug formulation.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological potential. Some of the key areas of investigation include:

- Antimalarial Activity : Studies have shown that derivatives of this compound demonstrate potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The compound's mechanism involves complexation with haematin, which inhibits the formation of hemozoin, a detoxification product in malaria parasites. For example, derivatives showed IC50 values ranging from 51 to 2638 nM against resistant strains .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro studies revealed that certain derivatives significantly reduced cell viability at low concentrations (e.g., IC50 values as low as 6.25 µM) in MDA-MB-231 cells . The presence of specific functional groups in the derivatives appears to enhance their antiproliferative activity.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Interaction studies have demonstrated that the compound exhibits binding affinity for specific biological targets. For instance, it has been shown to interact with proteins involved in cancer cell proliferation and survival pathways .

- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of certain enzymes linked to disease processes, such as renin inhibitors in hypertension management.

- DNA Interaction : Preliminary studies suggest that the compound may also interact with DNA structures, potentially leading to antitumor effects through mechanisms such as apoptosis induction .

Case Studies and Research Findings

A variety of research efforts have explored the biological activity and therapeutic potential of this compound:

Properties

IUPAC Name |

3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUCXULQKPWSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188778 | |

| Record name | Piperidine-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-08-6 | |

| Record name | 1-Piperidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-1-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 3-(Piperidin-1-yl)propan-1-amine play in the synthesis of ML400?

A1: In the synthesis of ML400, this compound acts as a nucleophile. [] It reacts with an electrophilic intermediate formed in a previous step, resulting in the formation of a new carbon-nitrogen bond. This reaction is carried out in the presence of potassium tert-butoxide (t-BuOK) in anhydrous Dimethylacetamide (DMA) at 135°C under a nitrogen atmosphere. []

Q2: Are there alternative synthetic routes for ML400 that do not utilize this compound?

A2: The provided research focuses solely on one specific synthetic route for ML400. [] It does not explore alternative synthetic strategies. Further research would be needed to determine if other routes exist that utilize different reagents or reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.